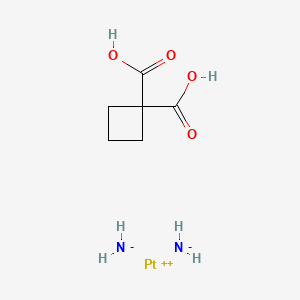

1,1-Cyclobutanedicarboxylatodiammineplatinum (cento) (Carboplatin)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,1-Cyclobutanedicarboxylatodiammineplatinum (cento) (Carboplatin) is a platinum-based chemotherapy drug used to treat various forms of cancer, including ovarian, lung, head, and neck cancers. It is a second-generation platinum compound developed to reduce the side effects associated with its predecessor, cisplatin . Carboplatin works by interfering with the DNA of cancer cells, preventing them from dividing and growing.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Carboplatin is synthesized through a series of chemical reactions involving platinum compounds. One common method involves reacting potassium chloroplatinate with hydrazine hydrochloride and potassium iodide to obtain cisplatin iodide. This intermediate is then purified by recrystallization from a mixture of dimethylformamide and ethanol .

Industrial Production Methods: In industrial settings, carboplatin is produced using a powder technology method, such as spray-drying. This method significantly reduces the overall production time and achieves the desired particle size without using organic solvents, making it economically feasible .

Analyse Chemischer Reaktionen

Types of Reactions: Carboplatin undergoes various chemical reactions, including substitution and binding reactions. It is known to bind to DNA in the presence of nucleophiles and human breast cancer MCF-7 cell cytoplasmic extracts .

Common Reagents and Conditions: Common reagents used in reactions involving carboplatin include thiourea, glutathione, and other nucleophiles. These reactions typically occur under physiological conditions, such as in the presence of cellular extracts .

Major Products Formed: The major products formed from reactions involving carboplatin are DNA adducts, which inhibit DNA replication and transcription, leading to cell death .

Wissenschaftliche Forschungsanwendungen

Carboplatin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is extensively used in cancer research to study its effects on various cancer cell lines and its potential as a therapeutic agent . Additionally, carboplatin is used in the development of drug delivery systems, such as microspheres, to enhance its effectiveness and reduce side effects .

Wirkmechanismus

Carboplatin exerts its effects by forming platinum-DNA adducts, which inhibit DNA replication and transcription. This leads to the activation of cellular pathways that result in cell cycle arrest and apoptosis (programmed cell death) . The molecular targets of carboplatin include DNA and various proteins involved in DNA repair and cell cycle regulation .

Vergleich Mit ähnlichen Verbindungen

Carboplatin is often compared to its predecessor, cisplatin. While both compounds have similar mechanisms of action, carboplatin is less nephrotoxic and causes fewer side effects . Other similar compounds include oxaliplatin and nedaplatin, which are also platinum-based chemotherapy drugs used to treat various cancers . Carboplatin’s greater chemical stability and lower reactivity with nucleophilic sites of DNA account for its reduced toxicity compared to cisplatin .

Conclusion

1,1-Cyclobutanedicarboxylatodiammineplatinum (cento) (Carboplatin) is a vital chemotherapy drug with significant applications in cancer treatment and research. Its unique properties and reduced side effects make it a valuable alternative to other platinum-based compounds.

Eigenschaften

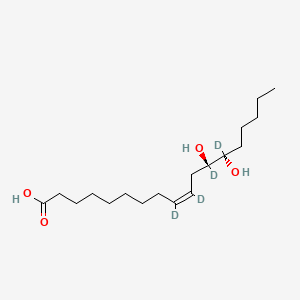

IUPAC Name |

azanide;cyclobutane-1,1-dicarboxylic acid;platinum(2+) |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4.2H2N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H2;/q;2*-1;+2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRXQHXAPYXROS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)O)C(=O)O.[NH2-].[NH2-].[Pt+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4Pt |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(6-Benzyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B12431042.png)

![5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione](/img/structure/B12431050.png)

![3-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B12431068.png)

![8-(Piperidin-4-yl)-3-[3-(pyrrolidin-1-yl)benzenesulfonyl]quinoline](/img/structure/B12431097.png)